N-(1-(Amino)-2-methyl-1-oxopropan-2-yl)formamido Enzalutamide
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Overview
Description
N-(1-(Amino)-2-methyl-1-oxopropan-2-yl)formamido Enzalutamide is a synthetic compound known for its potent antiandrogen properties. It is primarily used in the treatment of prostate cancer, specifically castration-resistant prostate cancer (CRPC). The compound functions by inhibiting the androgen receptor signaling pathway, which is crucial for the growth and survival of prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Amino)-2-methyl-1-oxopropan-2-yl)formamido Enzalutamide involves multiple steps, starting from basic organic compounds. One of the improved processes for its preparation includes the use of N-methyl-2-fluoro-4-bromobenzamide as a starting material . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process involves large-scale reactors and stringent quality control measures to ensure the final product meets pharmaceutical standards. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Amino)-2-methyl-1-oxopropan-2-yl)formamido Enzalutamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N-(1-(Amino)-2-methyl-1-oxopropan-2-yl)formamido Enzalutamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antiandrogenic activity and receptor binding.
Biology: Investigated for its effects on androgen receptor signaling and its role in cellular processes.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N-(1-(Amino)-2-methyl-1-oxopropan-2-yl)formamido Enzalutamide involves its binding to the androgen receptor (AR). This binding prevents the receptor from translocating to the nucleus and interacting with DNA, thereby inhibiting the transcription of androgen-responsive genes. This inhibition leads to decreased proliferation and increased apoptosis of prostate cancer cells .
Comparison with Similar Compounds
Similar Compounds
Apalutamide: Another antiandrogen used in the treatment of prostate cancer.
Darolutamide: Known for its lower central nervous system penetration, reducing the risk of seizures compared to other antiandrogens.
Uniqueness
N-(1-(Amino)-2-methyl-1-oxopropan-2-yl)formamido Enzalutamide is unique due to its high affinity for the androgen receptor and its ability to inhibit multiple steps in the androgen receptor signaling pathway. This makes it more effective in treating castration-resistant prostate cancer compared to first-generation antiandrogens .
Properties
Molecular Formula |
C21H18F4N4O3 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
4-[[1-[4-cyano-3-(trifluoromethyl)anilino]-2-methyl-1-oxopropan-2-yl]-formylamino]-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C21H18F4N4O3/c1-20(2,29(11-30)14-6-7-15(17(22)9-14)18(31)27-3)19(32)28-13-5-4-12(10-26)16(8-13)21(23,24)25/h4-9,11H,1-3H3,(H,27,31)(H,28,32) |
InChI Key |
ASQJVHCSFJJNMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)N(C=O)C2=CC(=C(C=C2)C(=O)NC)F |
Origin of Product |
United States |
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